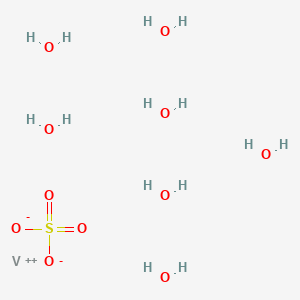![molecular formula C16H18IN B14672132 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 50496-66-7](/img/structure/B14672132.png)
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 1-ethylpyridinium iodide with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyridinium ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or cyanides under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- 1-Ethyl-2-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium iodide
Comparison: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
50496-66-7 |
|---|---|
Molecular Formula |
C16H18IN |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-13-5-4-6-16(17)12-11-15-9-7-14(2)8-10-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VTUIZLOBFBHPEY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


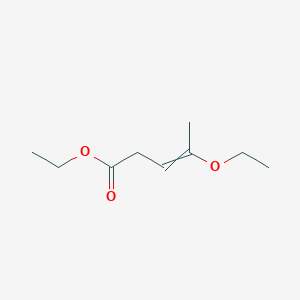
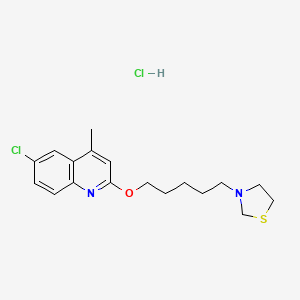
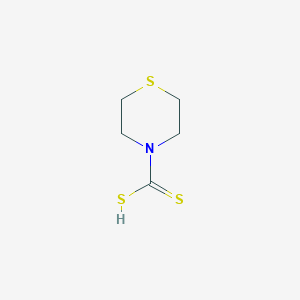
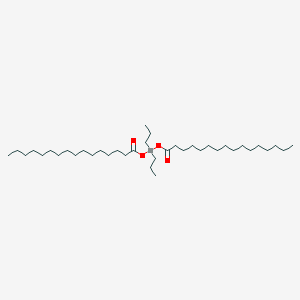
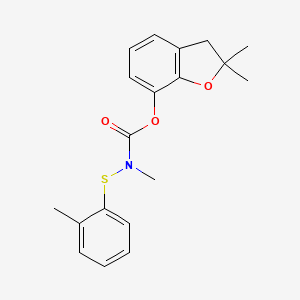
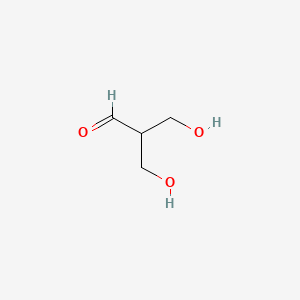
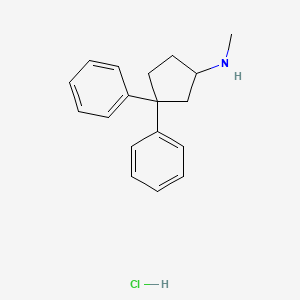
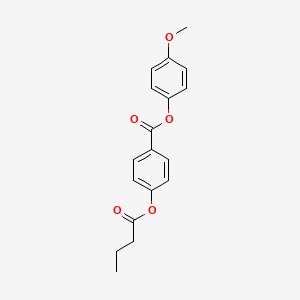
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)


